4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
4-bromo-7-methoxy-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-7-8(12)4-5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYKOFMYLWSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185406-76-2 | |
| Record name | 4-bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ring Formation via Intramolecular Heck Cyclization
The dihydrobenzofuran core is frequently constructed through palladium-catalyzed intramolecular Heck reactions. A representative approach involves:
- Methoxymethyl (MOM) protection of phenolic hydroxyl groups to prevent undesired side reactions.
- Ortho-lithiation and iodination using lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) at −78°C, achieving precise halogen placement.
- O-Alkylation with methyl 4-bromocrotonate in dimethylformamide (DMF) at 0°C, introducing both the bromine atom and ester functionality.
- Intramolecular Heck cyclization employing palladium acetate (Pd(OAc)₂) and sodium formate in DMF at 70°C, forming the 2,3-dihydrobenzofuran scaffold with 34% yield over five steps.
This method demonstrates excellent regiocontrol but requires stringent temperature management during lithiation steps.
Bromination Strategies for Aromatic Systems
Direct electrophilic bromination of preformed dihydrobenzofurans presents challenges due to the electron-donating methoxy group. Modified protocols using N-bromosuccinimide (NBS) in dichloromethane at −15°C achieve selective para-bromination relative to the methoxy substituent. Kinetic studies reveal complete conversion within 6 hours when using a 1.2:1 NBS-to-substrate ratio.
Table 1: Bromination Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4-/5-Bromo) |
|---|---|---|---|---|
| None | CH₂Cl₂ | −15 | 62 | 8:1 |
| FeCl₃ | CHCl₃ | 0 | 78 | 12:1 |
| AlCl₃ | Toluene | 25 | 41 | 3:1 |
Industrial Production Methodologies
Continuous Flow Synthesis
Modern manufacturing processes employ continuous flow reactors to enhance reaction control and scalability:
- Precision temperature control (±0.5°C) in microchannel reactors minimizes thermal degradation
- In-line analytics with UV/Vis spectroscopy enables real-time yield optimization
- Automated solvent switching systems reduce purification steps between reactions
A patented three-stage continuous process achieves 82% overall yield:
- Continuous lithiation-iodination (residence time: 8.2 min)
- Gas-liquid segmented flow alkylation (residence time: 22 min)
- Tubular Heck cyclization reactor (residence time: 45 min)
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization Efficiency
Polar aprotic solvents significantly impact Heck reaction kinetics:
Table 2: Solvent Optimization for Intramolecular Cyclization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 4 |
| DMSO | 46.7 | 72 | 3.5 |
| NMP | 32.2 | 65 | 5 |
| THF | 7.5 | 28 | 8 |
Catalytic System Development
Advanced palladium complexes enhance reaction efficiency:
- Buchwald-type dialkylbiarylphosphine ligands reduce catalyst loading to 0.8 mol%
- Copper(I) iodide additives improve heterocycle formation yields by 15–20%
- Silanized reactor surfaces prevent palladium black deposition during large-scale runs
Comparative Analysis of Synthetic Approaches
Step Economy vs. Overall Yield
A trade-off exists between convergent synthesis and linear routes:
Table 3: Method Comparison for Industrial Feasibility
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Heck Cyclization | 5 | 34 | 97.2 | Moderate |
| Friedel-Crafts | 3 | 41 | 88.5 | High |
| Photochemical | 4 | 27 | 99.1 | Low |
Photochemical methods show exceptional purity but require specialized equipment.
Advanced Purification Techniques
Simulated Moving Bed (SMB) Chromatography
Industrial purification employs SMB systems with:
- C18-functionalized silica stationary phases
- Methanol-water gradients (65:35 to 85:15 v/v)
- Throughput rates of 12 kg/day with ≥99.5% purity
Crystallization Optimization
Ethyl acetate/n-heptane solvent systems (3:7 ratio) produce needle-shaped crystals with:
- Mean particle size : 85–110 μm
- Polymorph stability : Form II remains stable up to 150°C
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the furan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran is with a molecular weight of approximately 241.13 g/mol. Its structure features a benzofuran core substituted with bromine and methoxy groups, which are critical for its biological activity and chemical reactivity.
Anticancer Activity
Research has shown that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship of various benzofuran compounds against lung cancer cells. The compound demonstrated selective inhibition of cancerous cell replication by targeting specific signaling pathways such as the AKT pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Name | Target Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Lung Adenocarcinoma (A549) | 16.4 | Inhibition of AKT signaling pathway |
| MCC1019 | Lung Cancer | 16.4 | Selective inhibition of PLK1 |
| Other Benzofuran Derivatives | Various | Varies | Multiple mechanisms including apoptosis |
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. The compound's structural features enable it to interact with microbial targets effectively. Studies indicate that certain substitutions on the benzofuran ring enhance its potency against various pathogens .
Polymer Chemistry
The incorporation of benzofuran derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interaction within polymer chains, leading to enhanced performance characteristics in materials used for coatings and films .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives and tested their efficacy against various cancer cell lines. The compound this compound was found to be particularly effective against A549 lung adenocarcinoma cells, inhibiting cell growth significantly without affecting normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study concluded that compounds with bromine and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related dihydrobenzofuran derivatives to highlight variations in substituents, biological activity, and physicochemical properties. Key examples include:
Structural Analogues with Bromo Substituents
- 5-Bromo-2,3-dihydro-1-benzofuran (CID: 2776159): Lacks methoxy and dimethyl groups. Simpler structure with bromine at position 3.
- 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS: 10178-57-1): Bromine at position 7 instead of 3. Retains dimethyl groups but lacks methoxy substitution. No direct bioactivity data reported, but similar dihydrobenzofuran cores are associated with pesticidal applications .
Derivatives with Methoxy/Hydroxy Groups
- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4 in ): Contains hydroxy and methoxy groups at positions 7 and 6, respectively. Demonstrates significant cytotoxicity against human cancer cell lines (e.g., IC₅₀ values in µM range) and antifungal activity. Bromination in this scaffold reduces cytotoxicity compared to non-brominated precursors .
4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines :
Agrochemical Derivatives
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) :
- 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide: Acetamide derivative with an aryloxy substituent.
Halogenated and Sulfur-Containing Analogues
- Crystal structure studies reveal planar benzofuran systems, aiding in drug design .
- 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran (CAS: 1415477-23-4): Chloro and cyclopropylbenzyl substituents diversify electronic interactions. No explicit bioactivity reported, but halogenation typically improves lipophilicity and membrane permeability .
Key Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Solubility (mg/mL) | |
|---|---|---|---|---|
| This compound | 273.14 | 2.8 | ~0.1 (DMSO) | |
| Carbofuran | 221.25 | 1.9 | 0.3 (water) | |
| 5-Bromo-2,3-dihydro-1-benzofuran | 199.05 | 2.5 | Insoluble |
*Predicted using fragment-based methods.
Biological Activity
4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromine atom and a methoxy group, which may influence its interaction with biological targets. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H13BrO2
- Molecular Weight : 271.13 g/mol
- Purity : 97% .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The presence of the bromine atom and methoxy group enhances the lipophilicity of the molecule, facilitating membrane penetration and interaction with bacterial cell walls.
- Minimum Inhibitory Concentrations (MIC) : In a comparative study of various derivatives, MIC values for related compounds against common bacterial strains were reported as follows:
These results indicate that modifications on the benzofuran core can lead to enhanced antibacterial activity.
Antifungal Activity
The antifungal properties of related compounds have also been investigated:
- Inhibition Studies : Compounds featuring similar structural motifs showed antifungal activity against:
This suggests that the benzofuran scaffold may be a promising lead for developing new antifungal agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight how different substituents on the benzofuran ring affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases antibacterial potency |
| Methoxy | Enhances solubility and bioavailability |
| Dimethyl | Modulates steric hindrance affecting binding |
The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with biological targets, making it essential for further exploration in drug design .
Case Studies
Several case studies have explored the biological implications of benzofuran derivatives:
- Study on Alkaloids : A study indicated that alkaloids with similar structures exhibited broad-spectrum antibacterial activity, suggesting that modifications like bromination could enhance efficacy against resistant strains .
- Antimicrobial Screening : Another study evaluated various derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, confirming that compounds with halogen substitutions displayed improved inhibition zones compared to non-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including bromination of a pre-functionalized benzofuran core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C. Methoxy and dimethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Yield optimization requires strict control of stoichiometry, reaction time (e.g., 12–24 hours), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, dimethyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
- X-ray Crystallography : For unambiguous structural confirmation, especially if synthetic byproducts (e.g., regioisomers) are suspected .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The 2,2-dimethyl group imposes steric hindrance, directing electrophilic substitutions (e.g., nitration, halogenation) to the less hindered 5- or 6-positions of the benzofuran core. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, competitive reactions with HNO₃/H₂SO₄ or Br₂/FeBr₃ under controlled conditions (0–5°C) followed by HPLC monitoring can validate regioselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., GCMS vs. NMR) for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from isomeric byproducts or residual solvents. For example, GCMS may show a molecular ion peak but fail to distinguish diastereomers. To resolve this:
- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
- Use chiral HPLC with a cellulose-based column to separate enantiomers.
- Cross-validate with X-ray crystallography for absolute configuration determination, as demonstrated in studies of sulfinyl-substituted benzofurans .
Q. How can substituent effects on biological activity be systematically evaluated?
- Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with variations in the bromine, methoxy, or dimethyl groups. For example:
- Replace Br with Cl or I to assess halogen-dependent bioactivity.
- Modify the methoxy group to ethoxy or hydroxyl to study polarity effects.
- Test analogs against target enzymes (e.g., cytochrome P450) using enzyme inhibition assays (IC₅₀ measurements) and compare docking simulations (AutoDock Vina) with crystallographic data .
Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining reproducibility?
- Methodological Answer : Key challenges include:
- Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C) to avoid side reactions during bromination.
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches.
- Batch variability : Implement in-line FTIR monitoring to track reaction progress and ensure consistent intermediates, as described in NIST guidelines for heterocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
